molecular formula C13H22N4O2 B2802981 Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate CAS No. 1510918-82-7

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate

Cat. No.: B2802981
CAS No.: 1510918-82-7
M. Wt: 266.345
InChI Key: ISBXHLYBBQDCJT-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate: is a chemical compound with a complex molecular structure that includes a tert-butyl group, a cyano group, a piperazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, often involving multi-step chemical reactions. One common method involves the reaction of tert-butyl chloroformate with 3-cyano-3-(piperazin-1-yl)azetidine under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, to neutralize the byproducts and drive the reaction to completion.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents might include hydrogen peroxide or potassium permanganate, while reduction reactions could involve lithium aluminum hydride or sodium borohydride. Substitution reactions may use nucleophiles such as alkyl halides or amines under appropriate conditions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : In biological research, tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

Medicine: : The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific diseases or conditions.

Industry: : In the industrial sector, this compound can be used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate include tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate and tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride.

Uniqueness: : this compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-cyano-3-piperazin-1-ylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(8-14,10-16)17-6-4-15-5-7-17/h15H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXHLYBBQDCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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